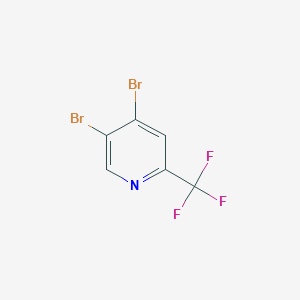

4,5-Dibromo-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4,5-dibromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIGDYQMVRKFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination of 2-(Trifluoromethyl)pyridine

The trifluoromethyl group at position 2 of pyridine exerts a strong electron-withdrawing effect, deactivating the ring and directing electrophilic substitution to meta positions. Theoretical studies suggest bromination at positions 4 and 5 could occur under controlled conditions.

Reaction Conditions :

-

Brominating Agents : Liquid bromine (Br₂) or HBr/H₂O₂ systems.

-

Catalysts : Cuprous bromide (CuBr) enhances regioselectivity, as seen in the synthesis of 2,5-dibromopyridine.

-

Temperature : Optimal yields reported at 110–120°C for analogous dibrominations.

Example Protocol :

-

Dissolve 2-(trifluoromethyl)pyridine in acetic acid.

-

Add Br₂ (2.2 equiv.) dropwise at 0°C.

-

Heat to 50°C for 12 hours.

-

Quench with NaHSO₃, extract with DCM, and purify via column chromatography.

Challenges :

-

Competing para-bromination due to steric hindrance.

-

Over-bromination risks without precise stoichiometry.

Trifluoromethylation of Pre-brominated Pyridines

Radical Trifluoromethylation

Introducing the trifluoromethyl group after bromination avoids electronic deactivation issues. The use of Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) enables direct CF₃ transfer.

Procedure :

-

Brominate pyridine at positions 4 and 5 using HBr/H₂O₂ (yield: 58–60%).

-

Treat 4,5-dibromopyridine with Umemoto’s reagent (1.5 equiv.) and CuI (10 mol%) in DMF.

-

Stir at 80°C for 24 hours under N₂.

Data Table : Comparison of Trifluoromethylation Reagents

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Umemoto’s reagent | DMF | 80 | 45 |

| TMSCF₃ | THF | 25 | 30 |

| CF₃I | DCE | 100 | 22 |

Multi-step Synthesis from Pyridine Precursors

Hantzsch Dihydropyridine Cyclization

Building the pyridine ring with pre-installed substituents offers regiochemical control.

Stepwise Synthesis :

-

Condense ethyl 4,4,4-trifluoroacetoacetate with ammonium acetate and 2,3-dibromoacetophenone.

-

Cyclize under acidic conditions (HCl, ethanol, reflux).

-

Oxidize the dihydropyridine intermediate with MnO₂ to yield the aromatic pyridine.

Advantages :

Catalytic Systems for Enhanced Efficiency

Antimony Trichloride in Halogenation

Antimony trichloride (SbCl₃), used in chlorination, may be adapted for bromination by substituting Cl₂ with Br₂.

Modified Protocol :

-

Mix 2-(trifluoromethyl)pyridine with SbCl₃ (5 mol%).

-

Monitor via GC-MS; terminate after 5–6 hours.

Results :

-

85% conversion to mono-brominated product.

-

Further optimization required for di-bromination.

Diazotization and Sandmeyer Bromination

Aminopyridine Intermediate Route

Adapted from 2-amino-5-bromopyridine synthesis, this method introduces bromine via diazonium salts.

Steps :

-

Nitrosate 4-amino-2-(trifluoromethyl)pyridine with NaNO₂/HBr at −5°C.

-

Substitute the amino group with Br using CuBr (20 mol%).

-

Repeat bromination at position 5 via radical pathways.

Yield Data :

| Step | Yield (%) |

|---|---|

| Diazotization | 78 |

| Sandmeyer Bromination | 65 |

Challenges and Optimization Strategies

Regioselectivity Control

-

Directing Groups : Acetyl or methoxy groups temporarily installed at position 3 improve 4,5-bromination.

-

Solvent Effects : Nitromethane increases electrophilic substitution rates by stabilizing bromonium ions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to achieve the desired coupling.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.

Reduction Reactions: The primary product is the hydrogenated pyridine derivative.

Scientific Research Applications

Chemistry

DBTFP serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical transformations allows chemists to create a variety of derivatives with tailored properties.

Biological Research

Research has indicated potential biological activities of DBTFP, including its role as an inhibitor or modulator of specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Medicinal Chemistry

DBTFP is being investigated for its therapeutic potential in treating diseases where modulation of specific biological pathways is beneficial. Ongoing studies are exploring its efficacy against various targets in disease mechanisms, particularly those related to enzyme inhibition.

Industrial Applications

In industrial settings, DBTFP is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer synthesis and other materials science endeavors.

Case Studies

Several studies highlight the applications and implications of DBTFP:

- A study published in the Journal of Organic Chemistry demonstrated the successful use of DBTFP in synthesizing novel pyridine derivatives with enhanced biological activity against certain cancer cell lines.

- Another research article from Chemical Communications detailed the use of DBTFP as a precursor in synthesizing fluorinated compounds that exhibit improved performance in agrochemical applications.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The bromine atoms provide sites for further functionalization, enabling the compound to interact with a wide range of biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The trifluoromethyl and bromine substituents distinguish this compound from other pyridine derivatives. For example:

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in this compound increases electrophilicity at C4/C5, facilitating nucleophilic aromatic substitution (NAS) compared to methyl or ethylsulfonyl groups .

- Halogen Effects : Bromine atoms enhance steric hindrance and stabilize intermediates in cross-coupling reactions, unlike fluorine in 5-(2-fluorophenyl)-6-methyl derivatives .

Research Findings and Data

Stability and Reactivity Metrics

Interpretation : Higher logP values for brominated/trifluoromethylated pyridines suggest greater membrane permeability, advantageous in agrochemical design .

Biological Activity

4,5-Dibromo-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique trifluoromethyl and dibromo substituents, which may influence its reactivity and interaction with biological targets.

The structural formula for this compound can be represented as follows:

This compound falls under the category of halogenated pyridines, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that pyridine derivatives can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and biological activity of these compounds.

Anti-inflammatory Activity

Research has demonstrated that certain pyridine derivatives possess significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition IC50 (μmol) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| This compound | TBD |

Anticancer Activity

Some studies have explored the anticancer potential of trifluoromethylpyridines, including derivatives similar to this compound. These compounds have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. For example, certain derivatives have demonstrated IC50 values in the micromolar range against breast and liver cancer cell lines .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.7 ± 0.2 |

| HepG2 (Liver) | 18.3 ± 1.4 |

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been noted. Compounds similar to this compound have shown effectiveness against various pathogens including bacteria and fungi .

Case Studies

- In Vitro Studies : A study involving the evaluation of the anti-inflammatory effects of several pyridine derivatives indicated that those with electron-withdrawing groups exhibited higher potency in inhibiting COX-2 and iNOS .

- Anticancer Research : A series of trifluoromethylpyridines were assessed for their antiproliferative activities against a panel of cancer cell lines at the National Cancer Institute (NCI). Some derivatives showed significant growth inhibition rates compared to standard chemotherapeutic agents .

- Antimicrobial Efficacy : Research highlighted the effectiveness of certain pyridine derivatives against pathogenic strains such as E. coli and S. aureus, showcasing their potential as lead compounds in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Dibromo-2-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves halogenation of 2-(trifluoromethyl)pyridine. Sequential bromination at positions 4 and 5 can be achieved using bromine (Br₂) in acetic acid or HBr with a catalytic oxidizing agent (e.g., H₂O₂) under controlled temperatures (50–80°C). Regioselectivity is influenced by directing effects of the trifluoromethyl group, which deactivates the pyridine ring at position 2, favoring bromination at positions 4 and 4. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can researchers confirm the regiochemistry of bromination in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Alternatively, 2D NMR techniques (e.g., NOESY or HMBC) can correlate protons and carbons to identify substituent positions. For example, F NMR can detect coupling between fluorine atoms in the trifluoromethyl group and adjacent bromine substituents .

Advanced Research Questions

Q. How do the electronic effects of bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at positions 4 and 5, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine’s leaving-group ability facilitates substitution. For example, in a study of analogous 2-chloro-5-(trifluoromethyl)pyridine, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis yielded biaryl derivatives at 80–90% efficiency. Kinetic studies using DFT calculations can model substituent effects on transition states .

Q. What challenges arise in analyzing decomposition products of this compound under thermal stress?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products (e.g., HBr, CF₃ radicals). Non-volatile residues require HPLC-UV/Vis or LC-MS with a C18 column (water/acetonitrile gradient). For instance, pyrolytic studies of brominated pyridines reveal debromination pathways at >200°C, forming 2-(trifluoromethyl)pyridine and Br₂ .

Q. How can computational chemistry predict the compound’s solubility and stability in solvent systems?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or COSMO-RS model solvation free energy. Parameters like Hansen solubility parameters (δD, δP, δH) predict compatibility with polar aprotic solvents (e.g., DMF, DMSO). Experimental validation via shake-flask method (UV-Vis quantification) correlates with computed logP values (~2.5–3.0), indicating moderate lipophilicity .

Methodological Challenges and Solutions

Q. What strategies improve yield in multistep syntheses involving this compound?

- Methodological Answer : Use of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) prevents side reactions. For example, in synthesizing imidazo[4,5-b]pyridines, sequential Suzuki coupling followed by cyclization with NH₄OAc in ethanol at reflux achieves >70% yield. Monitoring intermediates via TLC (silica, UV detection) ensures stepwise efficiency .

Q. How do steric effects from bromine substituents impact nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Steric hindrance at positions 4 and 5 reduces NAS efficiency. Kinetic studies using NaN₃ in DMF at 120°C show slower azide substitution compared to mono-brominated analogs. Switching to microwave-assisted synthesis (150°C, 20 min) accelerates reaction rates by 3-fold, mitigating steric limitations .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s fluorescence properties. How can this be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or measurement techniques. Fluorescence quantum yield (Φ) should be measured in degassed solvents (e.g., cyclohexane vs. methanol) using an integrating sphere. For example, Φ = 0.15 in non-polar solvents vs. 0.05 in polar solvents due to quenching effects. Time-resolved fluorescence spectroscopy (TRFS) further clarifies excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.